

Genetic Variants of BAI1 in Human Disease: An In-depth Technical Guide

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Compound of Interest

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Abstract

Brain-specific angiogenesis inhibitor 1 (**BAI1**), also known as adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane receptor implicated in a spectrum of human diseases. Its roles in phagocytosis, angiogenesis inhibition, and synaptogenesis underscore its importance in both physiological and pathological processes. Genetic alterations in the ADGRB1 gene, ranging from single nucleotide polymorphisms (SNPs) to somatic mutations and epigenetic silencing, have been associated with an increased risk and progression of various cancers and neurological disorders. This technical guide provides a comprehensive overview of the known genetic variants of **BAI1**, their association with human diseases, and detailed experimental protocols for their functional characterization.

Introduction to BAI1/ADGRB1

BAI1 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain, a seven-transmembrane domain, and an intracellular C-terminal domain[1][2]. The extracellular region contains several functional motifs, including thrombospondin type 1 repeats (TSRs) that are crucial for its role in recognizing apoptotic cells and pathogens[3][4]. The intracellular domain interacts with various signaling molecules to modulate cytoskeletal dynamics and other cellular processes[1][5].

BAI1 is involved in several key biological functions:

- **Phagocytosis:** **BAI1** acts as a pattern recognition receptor, mediating the engulfment of Gram-negative bacteria and apoptotic cells through the ELMO/Dock180/Rac1 signaling pathway[2][3][4].
- **Angiogenesis Inhibition:** The extracellular domain of **BAI1** can be cleaved to release soluble fragments, known as vasculostatins, which potently inhibit angiogenesis. This function is particularly relevant in the context of cancer, where **BAI1** expression is often downregulated[1][6].
- **Synaptogenesis:** In the central nervous system, **BAI1** plays a role in the development and maturation of synapses, and its dysregulation has been linked to neurological and psychiatric disorders[5][7][8].

Genetic Variants of **BAI1** and Their Association with Human Disease

Genetic alterations affecting **BAI1** function can be broadly categorized into germline variants, which are inherited and can predispose individuals to certain diseases, and somatic mutations, which are acquired and primarily contribute to cancer development.

Germline Variants in Neurological and Psychiatric Disorders

Recent large-scale genetic studies have begun to uncover associations between germline variants in or near the **ADGRB1** gene and an increased risk for certain neurological and psychiatric conditions.

Variant ID	Disease/Phenotype Association	Allele Change	p-value	Odds Ratio (OR)	Functional Implication	Reference(s)
rs4129585	Schizophrenia	C > T	2.03 x 10 ⁻¹³	1.07	May regulate ADGRB1 expression	[3] [9]
de novo variants	Autism Spectrum Disorder	Various	-	-	Likely pathogenic loss-of-function	[7]

Table 1: Germline Variants of ADGRB1 in Neurological and Psychiatric Disorders. This table summarizes key germline variants in or near the ADGRB1 gene and their reported associations with disease.

Somatic Mutations and Epigenetic Silencing in Cancer

In the context of cancer, **BAI1** primarily functions as a tumor suppressor. Its expression is frequently lost in several cancer types, most notably in brain tumors like glioblastoma and medulloblastoma, through somatic mutations or epigenetic silencing via promoter hypermethylation[\[6\]](#)[\[10\]](#)[\[11\]](#). The Catalogue of Somatic Mutations in Cancer (COSMIC) database is a primary resource for such information[\[5\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#).

Disease	Mutation Type	Prevalence	Functional Consequence	Reference(s)
Glioblastoma	Promoter Hypermethylation	High	Gene silencing, loss of anti-angiogenic and tumor-suppressive functions.	[6]
Medulloblastoma	Promoter Hypermethylation	High	Gene silencing, accelerated tumorigenesis.	[4][15]
Various Cancers	Missense, Nonsense, Frameshift	Varies	Loss of function, altered protein structure and signaling.	[5][10][12][13] [14]

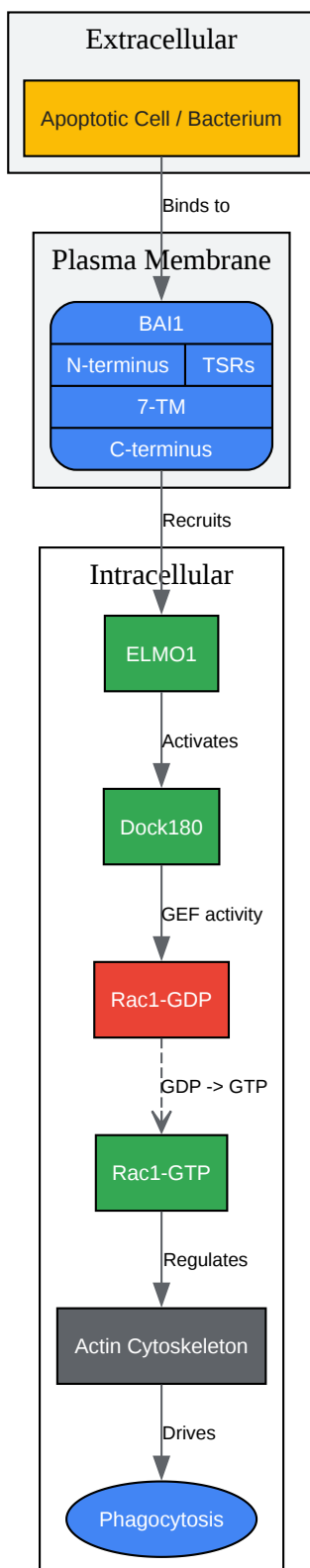
Table 2: Somatic Alterations of ADGRB1 in Cancer. This table provides an overview of the common somatic alterations affecting the ADGRB1 gene in different cancers.

Signaling Pathways Involving BAI1

Understanding the signaling pathways downstream of **BAI1** is crucial for elucidating its role in disease. Genetic variants can disrupt these pathways, leading to pathological outcomes.

Phagocytosis Signaling Pathway

Upon binding to phosphatidylserine on apoptotic cells or lipopolysaccharide on bacteria, **BAI1** initiates a signaling cascade that leads to cytoskeletal rearrangement and engulfment.

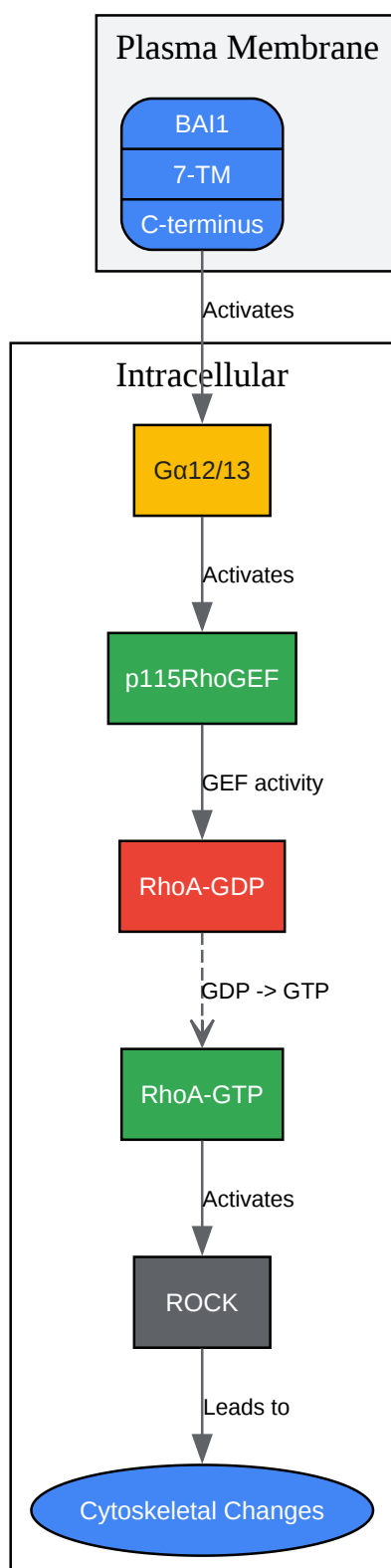


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BAI1-mediated phagocytosis signaling pathway.

Rho Activation Pathway

BAI1 can also activate the Rho pathway through its coupling to Gα12/13, influencing cell morphology and migration.



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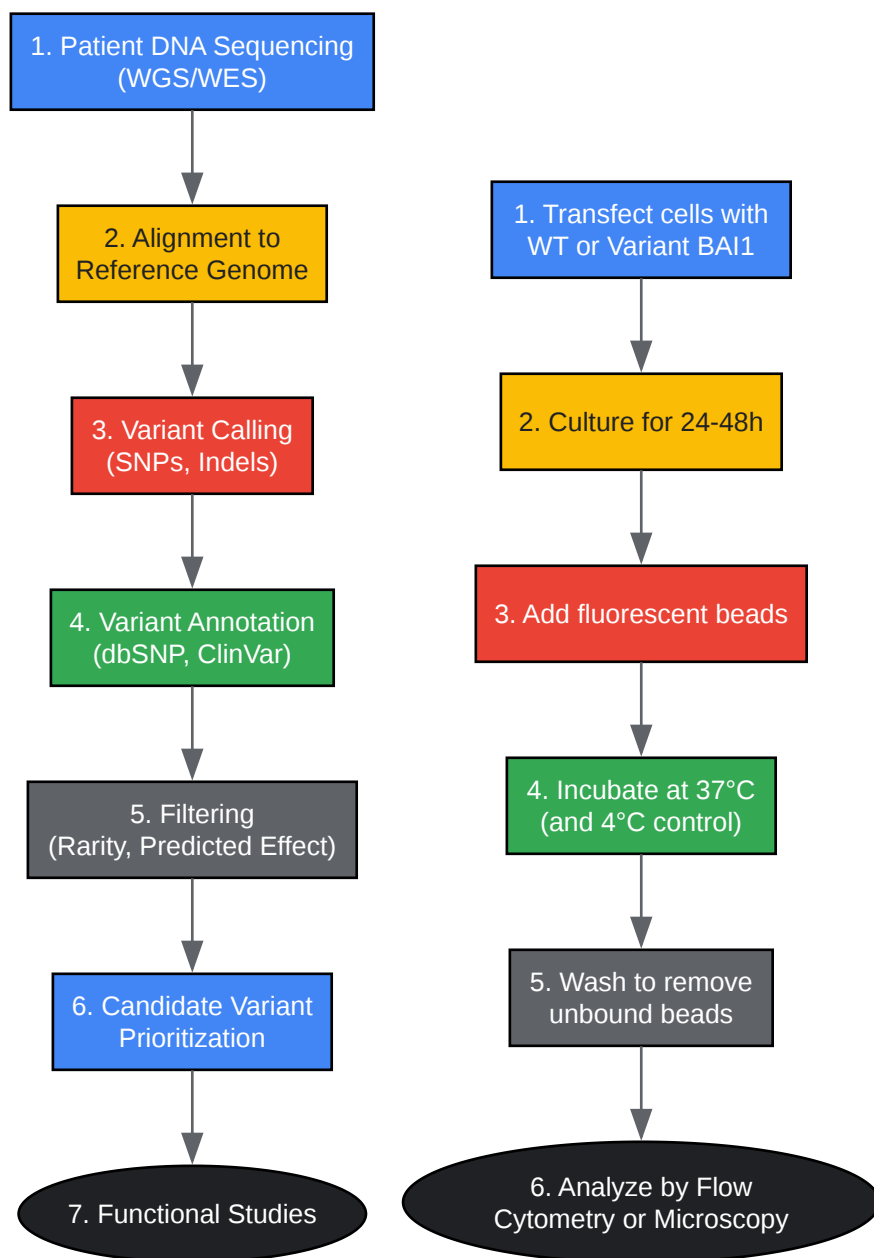
BAI1-mediated RhoA activation pathway.

Experimental Protocols for Functional Analysis of **BAI1** Variants

Investigating the functional consequences of ADGRB1 genetic variants is essential for establishing their pathogenicity. The following sections provide detailed methodologies for key experiments.

Workflow for Genetic Variant Analysis

A typical workflow for identifying and prioritizing **BAI1** variants for functional studies is outlined below.



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